REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4]Br.[CH2:11]([O:13][P:14]([O:18]CC)[O:15][CH2:16][CH3:17])[CH3:12]>>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4][P:14](=[O:18])([O:15][CH2:16][CH3:17])[O:13][CH2:11][CH3:12]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CBr)C(=CC=C1)F
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
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Type
|
CUSTOM
|
Details
|
stirred at 135° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for 10 hours
|
Duration
|
10 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CP(OCC)(OCC)=O)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |